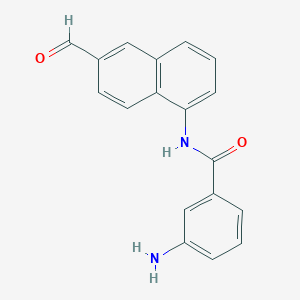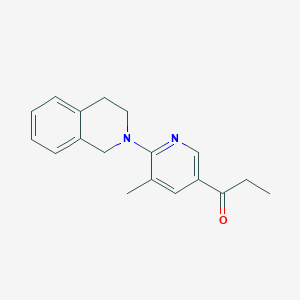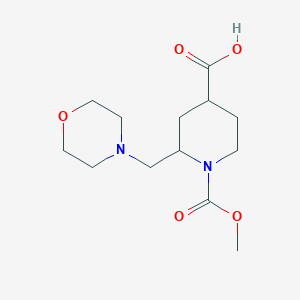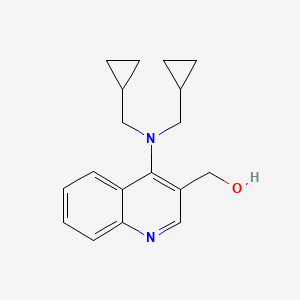
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to an isoquinolinone core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride typically involves the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinolinone structure.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with the isoquinolinone core under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the isoquinolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring and isoquinolinone core can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one: The free base form of the compound.
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one acetate: An acetate salt form.
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one sulfate: A sulfate salt form.
Uniqueness
The hydrochloride salt form of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one is unique due to its enhanced solubility in water, which makes it more suitable for biological and medicinal applications. Additionally, the specific structure of the compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H19ClN2O |
|---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethyl)isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c18-15-14-6-2-1-5-13(14)7-9-17(15)11-12-4-3-8-16-10-12;/h1-2,5-7,9,12,16H,3-4,8,10-11H2;1H |
InChI Key |
VFVNCEGFKKXLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=CC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)

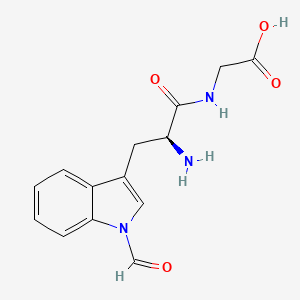

![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)
